

5-Cyano-2-hydroxyphenylboronic acid stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-hydroxyphenylboronic acid

Cat. No.: B595987

[Get Quote](#)

Technical Support Center: 5-Cyano-2-hydroxyphenylboronic acid

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of **5-Cyano-2-hydroxyphenylboronic acid** (CAS: 1256355-57-3).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **5-Cyano-2-hydroxyphenylboronic acid**?

A1: To ensure maximum stability and shelf-life, **5-Cyano-2-hydroxyphenylboronic acid** should be stored at temperatures between 2-8°C (refrigerated) or at -20°C for long-term storage.^{[1][2]} The container must be kept tightly closed and stored in a dry, well-ventilated area.^[2] For sensitive applications, storing under an inert atmosphere is also recommended.^[3]

Q2: Is this compound stable at room temperature?

A2: The compound is stable under normal conditions for short periods, such as during shipping.^{[1][2]} However, for prolonged storage, refrigeration is necessary to prevent potential degradation.^{[4][3]} Exposure to heat, moisture, and certain incompatible materials should be avoided.^{[2][3]}

Q3: What are the known incompatibilities for this compound?

A3: **5-Cyano-2-hydroxyphenylboronic acid** is incompatible with strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)[\[4\]](#)[\[3\]](#) Contact with these substances can lead to decomposition.

Q4: What are the typical physical characteristics of this compound?

A4: **5-Cyano-2-hydroxyphenylboronic acid** is typically an off-white to pale yellow solid.[\[5\]](#)

Q5: What happens if the compound is exposed to air and moisture?

A5: Like many arylboronic acids, this compound can be sensitive to moisture and air.[\[3\]](#) Arylboronic acids are known to be hygroscopic and can readily form stable cyclic anhydrides, known as boroxines, upon dehydration or exposure to certain conditions.[\[6\]](#) This can affect the compound's reactivity and apparent purity.

Q6: What are the hazardous decomposition products?

A6: When subjected to burning or high heat, the compound can decompose and produce toxic fumes and gases, including carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and nitrogen oxides (NO_x).[\[2\]](#)[\[4\]](#)

Troubleshooting Guide

This section addresses common experimental issues that may be related to the stability or handling of **5-Cyano-2-hydroxyphenylboronic acid**.

Q: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields. Could the boronic acid be the problem?

A: Yes, the quality and handling of the boronic acid are critical for successful coupling reactions. Consider the following:

- Degradation: The boronic acid may have degraded due to improper storage (exposure to heat, moisture, or air).[\[2\]](#)[\[3\]](#) Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond), especially under harsh acidic or basic conditions, or in the presence of oxidizing agents.[\[7\]](#)[\[8\]](#)

- Impurity Formation: The compound may have formed boroxine anhydrides, which can alter the stoichiometry of your reaction.[6]
- Troubleshooting Steps:
 - Use a fresh vial of the boronic acid or a sample that has been properly stored.
 - Ensure the reaction is performed under anhydrous conditions if required by your protocol.
 - Re-evaluate the purity of your material using techniques like HPLC or NMR. One supplier specifies a purity of >95.0% by HPLC.[5]

Q: I observe unexpected peaks in the NMR spectrum of my starting material. What could they be?

A: Unexpected peaks could indicate the presence of degradation products or impurities.

- Boroxines: The most common impurity for boronic acids is the corresponding cyclic boroxine anhydride.[6] This species is in equilibrium with the free acid, and the equilibrium can be influenced by the solvent and presence of water.
- Deboronation Product: You may be observing the deboronated arene (3-hydroxybenzonitrile), which can result from degradation.[7]
- Troubleshooting Steps:
 - Acquire a fresh spectrum in a deuterated solvent known to minimize anhydride formation if possible.
 - Purify the boronic acid before use. Recrystallization from hot ethanol or water has been effective for some arylboronic acids.[9]

Q: The physical appearance of the solid has changed (e.g., clumping, discoloration). Is it still usable?

A: A change in physical appearance, such as clumping, suggests moisture absorption.[3][10] While the material may still be usable for some applications, its purity is compromised.

- Recommendation: It is best practice to use a fresh, properly stored sample for sensitive experiments where stoichiometry is critical. If you must use the material, consider drying it under a high vacuum, but be aware that this can also promote the formation of boroxines.[\[6\]](#)

Stability and Storage Data Summary

Parameter	Recommendation / Data	Source(s)
Appearance	Off-white to pale yellow solid	[5]
Purity Specification	>95.0% (by HPLC)	[5]
Long-Term Storage Temp.	-20°C	[1]
Short-Term Storage Temp.	2°C to 8°C (Refrigerated)	[2]
Shipping Temperature	Ambient / Room Temperature	[1]
Atmosphere	Store in a tightly sealed container. [2] Inert atmosphere recommended. [3]	
Moisture	Hygroscopic; store in a dry, well-ventilated place. [3]	
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[2] [4] [3]
Stability	Stable under recommended storage conditions. Avoid excess heat and dust formation. [2]	

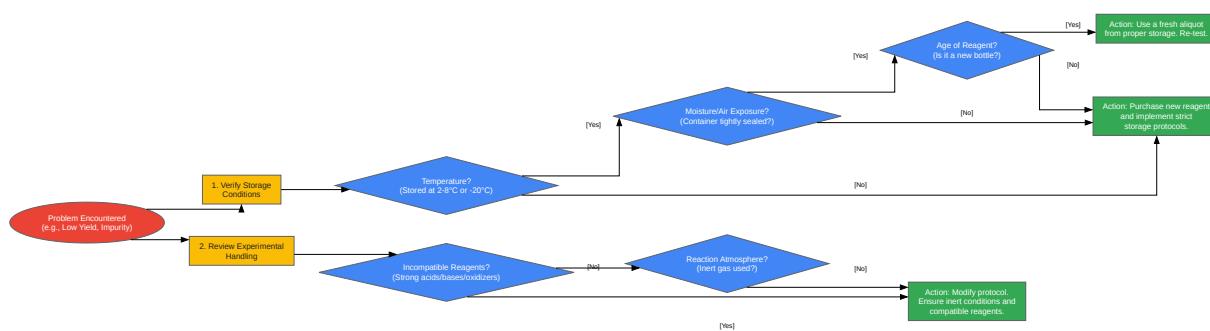
Representative Experimental Protocol: Stability Assessment

This protocol provides a general framework for assessing the stability of **5-Cyano-2-hydroxyphenylboronic acid** under various conditions.

Objective: To determine the degradation rate of **5-Cyano-2-hydroxyphenylboronic acid** when exposed to different environmental conditions (temperature, light, humidity).

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **5-Cyano-2-hydroxyphenylboronic acid** (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
 - Aliquot the stock solution into multiple amber HPLC vials to minimize freeze-thaw cycles and light exposure for control samples.
- Stress Conditions:
 - Temperature Stress: Store aliquots at various temperatures:
 - Control: -20°C
 - Refrigerated: 4°C
 - Room Temperature: 25°C
 - Elevated Temperature: 40°C
 - Light Stress (Photostability): Expose an aliquot in a clear vial to a controlled light source (e.g., a photostability chamber) while keeping a control aliquot wrapped in aluminum foil at the same temperature.
 - Humidity Stress: Store an open vial containing the solid compound in a desiccator with a controlled relative humidity (e.g., 75% RH using a saturated NaCl solution) at a constant temperature. Prepare samples for analysis at each time point.
 - pH Stress: Prepare solutions in aqueous buffers at different pH values (e.g., pH 2, pH 7, pH 9) and store at a controlled temperature.
- Time Points:
 - Collect data at initial time (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month), depending on the observed rate of degradation.


- Analysis:

- At each time point, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.
- HPLC Method:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
 - Detection: UV detector set to a wavelength appropriate for the compound.
 - Quantification: Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas to the T=0 control sample.

- Data Presentation:

- Plot the percentage of remaining **5-Cyano-2-hydroxyphenylboronic acid** against time for each stress condition.
- Identify and, if possible, characterize major degradation products using techniques like LC-MS.

Visual Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for experiments involving **5-Cyano-2-hydroxyphenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Cyano-2-hydroxybenzeneboronic acid, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. laballey.com [laballey.com]
- To cite this document: BenchChem. [5-Cyano-2-hydroxyphenylboronic acid stability and storage conditions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595987#5-cyano-2-hydroxyphenylboronic-acid-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com